![molecular formula C11H15NO4S B2373355 5-[(Phenylsulfonyl)amino]pentanoic acid CAS No. 133932-29-3](/img/structure/B2373355.png)
5-[(Phenylsulfonyl)amino]pentanoic acid
説明
5-[(Phenylsulfonyl)amino]pentanoic acid is a chemical compound . It is used for pharmaceutical testing . It has been characterized using NMR spectroscopy .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of amino acids with benzenesulfonyl chloride in a medium of aqueous base . The compounds are characterized using FTIR, 1H-NMR, 13C-NMR, and elemental analysis .Physical And Chemical Properties Analysis
5-[(Phenylsulfonyl)amino]pentanoic acid is likely to share similar physical and chemical properties with its analogs. For instance, pentanoic acid is a colorless, oily liquid at room temperature, and it’s miscible with water and most organic solvents .科学的研究の応用
Synthesis and Resolution of Amino Acids :5-[(Phenylsulfonyl)amino]pentanoic acid derivatives have been utilized in the synthesis of amino acids like L-2-Amino-5-arylpentanoic acids, which are significant in the study of constituent amino acids in AM-toxins (Shimohigashi, Lee, & Izumiya, 1976).
Development of ELISA for Sulfonamide Antibiotics :Derivatives of 5-[(Phenylsulfonyl)amino]pentanoic acid have been integral in developing a highly sensitive enzyme-linked immunosorbent assay (ELISA) for detecting sulfonamide antibiotics in milk samples (Adrián et al., 2009).
HIV-Protease Assay Applications :Certain derivatives, such as (2S,3S)-2-Amino-3-hydroxy-5-(4-nitrophenoxy)pentanoic acid, have been used for synthesizing oligopeptides to serve as sequence-specific chromogenic protease substrates, particularly for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Inhibition of Nitric Oxide Synthases :Compounds like S-2-Amino-5-(2-aminoimidazol-1-yl)pentanoic acid, related to 5-[(Phenylsulfonyl)amino]pentanoic acid, have been explored for their potential in inhibiting nitric oxide synthases, an area of interest in biochemical research (Ulhaq et al., 1998).
Peptide Chemistry and Bioactivity :The compound has seen use in peptide chemistry, such as in the synthesis of analogues like 4-amino-1,2-dithiolane-4-carboxylic acid derivatives, contributing to understanding peptide conformation and bioactivity (Morera et al., 2002).
Thromboxane A2 Synthetase Inhibition and Receptor Blockade :Research includes the study of molecules like (E)-5-[[[(3-pyridinyl)[3-(trifluoromethyl)phenyl]-methylen]amino]oxy]pentanoic acid, which combines thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade (Clerck et al., 1989).
Studying Vasorelaxation Mechanisms :Derivatives like 5-(pentadeca-3(Z),6(Z),9(Z)-trienyloxy)pentanoic acid have been developed for studying vasorelaxation mechanisms, providing insights into the role of cytochrome P450 epoxygenase metabolites in biological systems (Yang et al., 2005).
Matrix Metalloproteinase-2 (MMP-2) Induced Apoptosis :Research includes studying pentanoic acid derivatives targeting MMP-2 for inducing apoptosis in chronic myeloid leukemia cell lines (Mukherjee, Adhikari, & Jha, 2017).
Safety and Hazards
While specific safety data for 5-[(Phenylsulfonyl)amino]pentanoic acid is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
作用機序
Target of Action
The primary target of the compound 5-[(Phenylsulfonyl)amino]pentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of amino acids, particularly the aromatic ones .
Mode of Action
The 5-[(Phenylsulfonyl)amino]pentanoic acid interacts with its target, the Aromatic-amino-acid aminotransferase, by binding to its active site
Biochemical Pathways
The interaction of 5-[(Phenylsulfonyl)amino]pentanoic acid with Aromatic-amino-acid aminotransferase affects the metabolic pathways of aromatic amino acids
特性
IUPAC Name |
5-(benzenesulfonamido)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-11(14)8-4-5-9-12-17(15,16)10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOLNMFWFNINRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2373272.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)
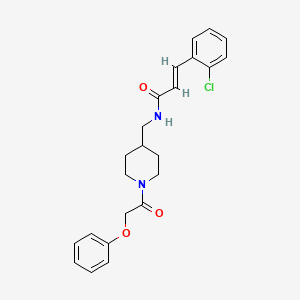
![(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B2373277.png)
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)
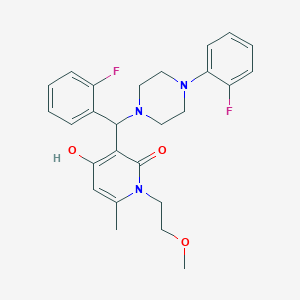
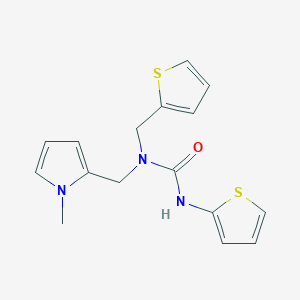
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2373282.png)
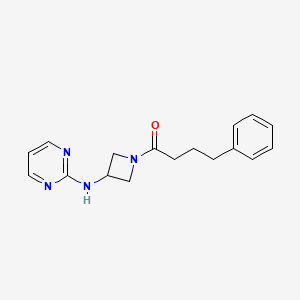
![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)
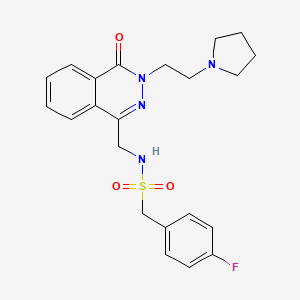
![N-{3-[benzyl(methyl)amino]propyl}-5-[2-(piperidin-1-ylcarbonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B2373290.png)
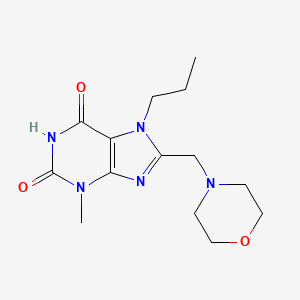
![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)